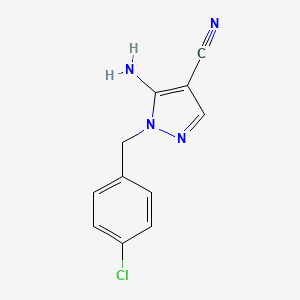
2-(acetoacetylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetoacetylamino)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also referred to as N-(2-oxo-2-phenylethyl)acetamide or Acetoacetanilide. It is a white powder that is soluble in ethanol, acetone, and chloroform.
Mecanismo De Acción
The mechanism of action of 2-(acetoacetylamino)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-(acetoacetylamino)benzamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to inhibit the growth of cancer cells, and it has been suggested that it may help to prevent the development of Alzheimer's disease. In addition, it has been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(acetoacetylamino)benzamide in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. In addition, its effectiveness may vary depending on the specific application.
Direcciones Futuras
There are several future directions for the study of 2-(acetoacetylamino)benzamide. One possible direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and to determine its effectiveness in different applications.
Conclusion
In conclusion, 2-(acetoacetylamino)benzamide is a chemical compound that has potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and to determine its effectiveness in different applications.
Métodos De Síntesis
The synthesis of 2-(acetoacetylamino)benzamide can be achieved through various methods. One of the most common methods is the reaction between acetoacetic ester and aniline in the presence of acid. The reaction produces a compound that is then treated with acetic anhydride to form 2-(acetoacetylamino)benzamide. Another method involves the reaction between benzoyl chloride and acetoacetanilide in the presence of a base.
Aplicaciones Científicas De Investigación
2-(acetoacetylamino)benzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, it has been found to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
2-(3-oxobutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-5-3-2-4-8(9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBUIRYUIBNXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Oxobutanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)


![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)




![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)